molecular formula C14H15F2N3O B7544865 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide

2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide

Cat. No. B7544865
M. Wt: 279.28 g/mol
InChI Key: SESFROWUNNCPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide, also known as DQ-IV-17, is a chemical compound that has recently gained attention as a potential therapeutic agent. This compound has been found to exhibit promising anti-cancer properties and has been the subject of several scientific studies.

Mechanism of Action

The exact mechanism of action of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to exhibit antioxidant and anti-inflammatory effects. Additionally, 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for research on 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other anti-cancer agents. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide as a potential therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide involves multiple steps, including the reaction of 5,8-difluoroquinoline-4-carbaldehyde with N,N-dimethylacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography.

Scientific Research Applications

2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide has been the subject of several scientific studies due to its potential anti-cancer properties. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, in vivo studies have demonstrated that 2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide can inhibit tumor growth and metastasis in animal models.

properties

IUPAC Name

2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-18(2)12(20)8-19(3)11-6-7-17-14-10(16)5-4-9(15)13(11)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFROWUNNCPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C1=CC=NC2=C(C=CC(=C12)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.